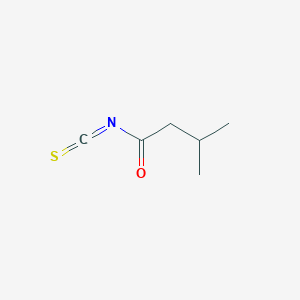

Isovaleryl isothiocyanate

Description

Properties

IUPAC Name |

3-methylbutanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5(2)3-6(8)7-4-9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJGSTFFYMRWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovaleryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isovaleryl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the use of primary amines, where isovaleryl amine reacts with carbon disulfide and a base to form the corresponding dithiocarbamate salt. This intermediate is then treated with an oxidizing agent to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and improve yield. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.

Oxidation: Can be oxidized to form sulfonyl isothiocyanates.

Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Addition Reactions: Reactions with water or alcohols are usually conducted at ambient temperature.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Result from reactions with alcohols.

Sulfonyl Isothiocyanates: Produced through oxidation reactions.

Scientific Research Applications

Isovaleryl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of isovaleryl isothiocyanate involves its highly reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can also induce oxidative stress by generating reactive oxygen species, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Classification and Sources

ITCs are classified based on their substituent groups:

- Aromatic ITCs : Benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) contain phenyl groups. BITC is abundant in Salvadora persica (siwak), while PEITC is found in cruciferous vegetables like watercress.

- Aliphatic ITCs :

- Sulfur-containing ITCs : 3-(Methylthio)-propyl ITC and 4-(methylthio)-3-butenyl ITC, identified in radishes.

Table 1: Structural and Source Comparison

Antimicrobial Effects

- Aromatic ITCs : BITC and PEITC exhibit superior antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with BITC showing MIC values of 0.61 mmol/L. The phenyl group enhances membrane penetration and thiol group binding.

- Aliphatic ITCs : IAITC and AITC display moderate activity, likely due to reduced hydrophobicity. IVITC’s branched structure may similarly limit efficacy compared to aromatic ITCs.

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (mmol/L) for S. aureus | Key Structural Feature | Reference |

|---|---|---|---|

| BITC | 0.61 | Phenyl group | |

| PEITC | 0.61–4.88 | Phenethyl group | |

| IAITC | >4.88 | Branched aliphatic chain |

Anticancer and Cytotoxicity

- PEITC: Shows negligible cytotoxicity in normal human keratinocytes (HaCaT) at ≤30 μM, with 93.28% cell survival. It induces apoptosis in cancer cells via NF-κB and Nrf2 pathway modulation.

- BITC: Limited cytotoxicity data, but high precision in analytical methods (98.9–101.3% recovery via HPLC).

- IVITC : Predicted to have low cytotoxicity due to structural similarity to IAITC and aliphatic ITCs.

Analytical Methods

- BITC : Validated HPLC methods achieve high recovery (98.9–101.3%) and precision (%RSD <2).

- PEITC : Quantified via GC-MS and MTT assays.

- AITC : Analyzed using capillary electrophoresis (CE) and pH-stat assays.

- IVITC : Likely requires GC-MS or LC-MS due to volatility and lack of aromatic chromophores.

Table 3: Analytical Method Comparison

| Compound | Primary Method | Recovery/Precision | Reference |

|---|---|---|---|

| BITC | Reversed-phase HPLC | 98.9–101.3% recovery | |

| PEITC | GC-MS, MTT assay | 93–94% cell viability | |

| AITC | CE, pH-stat assay | Validated for hydrolysis |

Metabolic Pathways

ITCs undergo cytochrome P450-mediated oxidation to isocyanates in rat liver microsomes. For example, BITC is metabolized to benzyl isocyanate, which forms DNA adducts.

Biological Activity

Isovaleryl isothiocyanate (IVITC) is an organic compound belonging to the isothiocyanate family, characterized by its pungent odor and reactive nature. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of IVITC, focusing on its mechanisms of action, research findings, and case studies.

Isothiocyanates, including IVITC, exert their biological effects primarily through the following mechanisms:

- Enzyme Inhibition : IVITC can covalently modify proteins and enzymes through its reactive isothiocyanate group. This reactivity allows it to inhibit various enzyme functions, which may contribute to its anticancer properties.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where oxidative stress can induce apoptosis in malignant cells.

- Antimicrobial Activity : IVITC has shown potential in enhancing the expression of antimicrobial peptides (AMPs), which play a crucial role in the innate immune response against pathogens .

Anticancer Properties

Recent studies have highlighted the anticancer potential of IVITC. For instance:

- Cell Viability Studies : In vitro experiments demonstrated that IVITC reduced cell viability in various cancer cell lines at higher concentrations while promoting cell survival at lower doses due to its anti-inflammatory properties. This dual effect suggests a complex dose-response relationship where low doses may activate cellular defense mechanisms while high doses induce apoptosis .

- Mechanistic Insights : Research indicates that IVITC may inhibit specific signaling pathways involved in cancer progression. For example, it has been shown to affect the expression levels of genes associated with cell cycle regulation and apoptosis.

Antimicrobial Effects

IVITC exhibits significant antimicrobial activity against various bacterial strains:

- In Vitro Studies : Laboratory studies revealed that IVITC effectively inhibited the growth of pathogens such as Escherichia coli and Listeria monocytogenes. The mechanism involves the upregulation of AMPs, which enhance the host's defense against infections .

Case Studies

Several case studies have been conducted to evaluate the biological activity of IVITC:

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects of IVITC on breast cancer cells.

- Findings : Treatment with IVITC resulted in significant apoptosis in MDA-MB-231 cells, with IC50 values indicating potency at nanomolar concentrations. The study concluded that IVITC could be a promising candidate for further development as an anticancer agent.

-

Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of IVITC against foodborne pathogens.

- Findings : IVITC demonstrated a reduction in bacterial counts by over 90% in treated samples compared to controls, suggesting its potential use as a natural preservative in food products.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induces apoptosis via ROS generation |

| Antimicrobial | Moderate to High | Enhances AMPs expression |

| Enzyme Inhibition | Significant | Covalent modification of target enzymes |

Cytotoxicity Data for Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 | 0.5 | Significant apoptosis observed |

| HeLa | 1.2 | Moderate cytotoxicity |

| A549 | 0.8 | Effective against lung cancer cells |

Q & A

Q. What are the recommended safety protocols for handling isovaleryl isothiocyanate in laboratory settings?

Researchers must implement engineering controls (e.g., fume hoods) to minimize airborne exposure and use personal protective equipment (PPE), including gloves and lab coats. Airborne concentrations should be monitored, and contamination avoidance measures—such as prohibiting food/drink in labs and decontaminating clothing—are critical . Emergency showers and eyewash stations must be accessible, and hands should be washed thoroughly after handling .

Q. What established synthesis methods exist for this compound, and how do reaction conditions influence yield?

Synthesis routes often involve thiocarbamide derivatives or amine-sulfur reactions. For example, phosphorus pentoxide or acetic anhydride can catalyze thiocarbanilide conversion to phenyl isothiocyanate analogs . Reaction parameters like catalyst type (e.g., copper sulfate vs. zinc sulfate) and temperature significantly impact yield and purity, requiring systematic optimization .

Q. How should researchers design experiments to assess the dermal sensitization potential of this compound?

Structural analogs like acetyl isovaleryl have shown dermal sensitization risks . Methodologies should include in vitro assays (e.g., human cell line activation tests) and in vivo murine local lymph node assays (LLNA) to evaluate immune responses. Dose-response relationships and exposure durations must be carefully calibrated .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

Gas chromatography (GC) with flame ionization detection is widely used for volatile isothiocyanates, as demonstrated in rearrangement reaction studies . For complex matrices, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) improves sensitivity and specificity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using thermodynamic principles?

Gibbs free energy calculations, as applied to 2-chloro-2-propenyl isothiocyanate rearrangements, can identify energy barriers and optimal reaction pathways . Adjusting parameters like temperature (to favor exothermic steps) or solvent polarity (to stabilize intermediates) enhances yield. Computational modeling (e.g., DFT) further refines conditions .

Q. What methodologies resolve contradictions in reported genotoxic effects of this compound?

Discrepancies between in vitro (e.g., mammalian cell mutagenicity) and in vivo (e.g., rodent) studies require meta-analyses of dose equivalency, metabolic pathways, and detoxification mechanisms. Replication studies under standardized protocols (e.g., OECD guidelines) and comparative assessments with structural analogs (e.g., allyl isothiocyanate) are recommended .

Q. How can genetic engineering enhance the biosynthesis of this compound derivatives?

Strain engineering, such as plasmid-mediated overexpression of ist-acyB2 genes in Streptomyces, has increased isovaleryl spiramycin I production by 4.14-fold . Similar approaches could be adapted for this compound by modifying acyltransferase enzymes in microbial hosts .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

Nonlinear regression models (e.g., probit or log-logistic) are preferred for dose-response data. Bootstrap resampling or Bayesian hierarchical models account for variability in biological replicates. Data should be visualized with confidence intervals and significance thresholds (e.g., p < 0.05) .

Q. How do storage conditions affect the stability of this compound, and what parameters are critical?

Stability studies should monitor degradation under varying temperatures, pH, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC quantification identifies degradation products. Anhydrous storage in amber glass at -20°C is recommended for long-term preservation .

Q. What in silico tools predict the carcinogenic potential of this compound?

QSAR (Quantitative Structure-Activity Relationship) models and tools like Toxtree or Derek Nexus can predict carcinogenicity based on structural alerts (e.g., electrophilic moieties). These predictions should be validated with in vitro assays (e.g., Ames test) before animal studies .

Methodological Considerations

- Experimental Design : Use factorial designs to test multiple variables (e.g., catalyst concentration, temperature) simultaneously .

- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causal relationships in conflicting data .

- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to ARRIVE guidelines for animal research .

For further guidance on structuring research questions, consult frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.